Lasofoxifene hydrochloride is classified under the category of synthetic compounds and belongs to the family of phenolic compounds. It is derived from the structural modifications of nafoxidine, another SERM. The compound is primarily synthesized in laboratory settings, utilizing various chemical reactions to achieve its specific molecular structure.
The synthesis of lasofoxifene hydrochloride involves several key steps:
Lasofoxifene hydrochloride has a complex molecular structure characterized by:
The structural analysis reveals that lasofoxifene's design allows it to interact selectively with estrogen receptors, influencing their activity based on the tissue type.
Lasofoxifene hydrochloride undergoes several chemical reactions during its synthesis:
The mechanism of action for lasofoxifene hydrochloride primarily involves its interaction with estrogen receptors:
This dual action makes lasofoxifene a valuable candidate for treating conditions like breast cancer and osteoporosis.
Lasofoxifene hydrochloride exhibits several notable physical and chemical properties:
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) have been employed to characterize its thermal stability and phase transitions .
Lasofoxifene hydrochloride has several significant applications in scientific research and medicine:
Lasofoxifene hydrochloride exhibits significantly enhanced oral bioavailability (~62% in rats) compared to earlier SERMs like raloxifene (<2%) and tamoxifen (<40%). This is attributed to its nonplanar tetrahydronaphthalene core, which reduces susceptibility to intestinal glucuronidation by UGT isoforms (UGT1A8, UGT1A10). Peak plasma concentrations (Cmax) occur within 6–7.3 hours post-dose, facilitated by its lipophilic structure that enhances intestinal absorption [1] [4] [5].
Table 1: Bioavailability Comparison of SERMs
Compound | Oral Bioavailability | Primary Limitation |
---|---|---|
Lasofoxifene | ~62% | Low glucuronidation |
Raloxifene | <2% | Extensive intestinal glucuronidation |
Tamoxifen | <40% | Variable CYP2D6 metabolism |
Lasofoxifene has a large apparent volume of distribution (1350 L in postmenopausal women), indicating extensive tissue penetration. It is >99% protein-bound, primarily to albumin and α1-acid glycoprotein. This high binding limits free drug availability but supports sustained release into target tissues like bone and breast [4] [6] [9].
Phase I metabolism involves oxidation by CYP3A4/CYP3A5 (major) and CYP2D6 (minor), generating catechol metabolites 5-hydroxylasofoxifene (5-OHLAS) and 7-hydroxylasofoxifene (7-OHLAS). These catechols undergo further oxidation to electrophilic o-quinones, trapped by glutathione (GSH) to form mono-/di-GSH conjugates. Phase II metabolism includes glucuronidation (UGT1A1, UGT1A3, UGT1A9) and methylation of catechols. In vitro studies show no significant inhibition of CYP1A2, CYP2C9, CYP2C19, CYP2D6, or CYP3A4 [2] [4] [7].
Table 2: Key Metabolic Pathways of Lasofoxifene
Phase | Enzymes | Primary Metabolites | Reactive Intermediates |
---|---|---|---|
I | CYP3A4, CYP2D6 | 5-OHLAS, 7-OHLAS | o-Quinones |
II | UGTs (1A1, 1A3, 1A9) | Glucuronides, sulfates | Methylated catechols |
Trapping | GSH conjugation | Mono-/di-GSH adducts | DNA adducts (minor) |
Lasofoxifene has a prolonged terminal elimination half-life of ~150 hours (~6 days) due to extensive tissue distribution and protein binding. Apparent oral clearance (CL/F) is 6.6 L/hr, with excretion primarily fecal (94%) and minimal renal elimination (<2% unchanged drug) [4] [6] [8].
Lasofoxifene binds to estrogen receptors (ERα/ERβ), inducing a conformational change that distorts Helix 12 (H12) of the ligand-binding domain. This prevents coactivator recruitment (e.g., NCOA1–3), enabling tissue-specific effects: agonist in bone (osteoblast activation) and antagonist in breast (suppression of ER+ cancer growth). Unlike triphenylethylene SERMs (e.g., tamoxifen), its naphthalene core allows unique ER interactions that enhance potency [1] [3] [9].
Lasofoxifene binds ERα with high affinity (IC50 = 1.5 nM), comparable to estradiol (IC50 = 4.8 nM) and 10-fold greater than raloxifene or tamoxifen. It shows moderate selectivity for ERα over ERβ (1.5–2×), crucial for bone and breast effects. The binding mode involves hydrogen bonding with Glu353/Arg394 and hydrophobic interactions in the ligand-binding pocket [1] [3] [5].
Table 3: Tissue-Specific Pharmacodynamics of Lasofoxifene
Tissue | Effect | Mechanism | Clinical Outcome |
---|---|---|---|
Bone | Agonist | ↓ Osteoclastogenesis, ↑ BMD | Fracture risk reduction |
Breast | Antagonist | ↓ ER-driven transcription, ↓ cell proliferation | Invasive breast cancer prevention |
Uterus | Partial agonist | Variable cofactor recruitment | Endometrial hypertrophy risk |
Liver | Agonist | ↑ LDL receptor expression | LDL cholesterol reduction |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7